(1H,1H-Perfluorooctyl)oxirane
CAS No.: 20084-49-5
Cat. No.: VC8087472
Molecular Formula: C10H5F15O
Molecular Weight: 426.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 20084-49-5 |
---|---|
Molecular Formula | C10H5F15O |
Molecular Weight | 426.12 g/mol |
IUPAC Name | 2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxirane |
Standard InChI | InChI=1S/C10H5F15O/c11-4(12,1-3-2-26-3)5(13,14)6(15,16)7(17,18)8(19,20)9(21,22)10(23,24)25/h3H,1-2H2 |
Standard InChI Key | NTCFPSIOLPOKNV-UHFFFAOYSA-N |
SMILES | C1C(O1)CC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Canonical SMILES | C1C(O1)CC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Introduction
Chemical Identity and Structural Properties
IUPAC Nomenclature and Molecular Structure
The systematic IUPAC name for this compound is 2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxirane, reflecting its oxirane (epoxide) functional group attached to a perfluorinated alkyl chain. The molecular structure features a three-membered epoxide ring connected to a linear perfluorooctyl group, which confers exceptional thermal stability and chemical inertness .
Physicochemical Characteristics
Key properties include:
The compound’s fluorine-rich structure enhances its hydrophobicity and resistance to degradation, traits common to per- and polyfluoroalkyl substances (PFAS) .
Synthesis and Industrial Production
Synthetic Routes
(1H,1H-Perfluorooctyl)oxirane is typically synthesized via epoxidation of perfluorooctene, employing peracids such as peracetic acid or m-chloroperbenzoic acid under controlled conditions. This reaction proceeds through electrophilic addition to the double bond, forming the oxirane ring .
Reaction Mechanism
The epoxidation mechanism involves the peracid acting as an electrophile, attacking the electron-deficient double bond of perfluorooctene. The resulting epoxide is stabilized by the electron-withdrawing effects of the fluorine atoms, which reduce ring strain and enhance stability .
Industrial-Scale Manufacturing
Industrial production utilizes specialized reactors designed to handle highly reactive fluorinated intermediates. Process parameters such as temperature, pressure, and catalyst selection are optimized to achieve high yields (>85%) and purity (>98%) .
Applications in Material Science and Industry
Fluorinated Polymers and Surfactants
The compound’s oxirane ring enables diverse chemical modifications, making it a precursor for:
-
Fluorinated surfactants: Used in firefighting foams and coatings due to their ability to reduce surface tension.
-
High-performance polymers: Employed in semiconductor manufacturing for their dielectric properties and thermal resistance .
Protective Coatings
(1H,1H-Perfluorooctyl)oxirane-derived coatings exhibit exceptional resistance to chemicals, UV radiation, and abrasion. Applications include:
-
Aerospace components: Protecting against fuel and hydraulic fluid exposure.
-
Electronic devices: Insulating printed circuit boards and microchips .
Environmental and Health Implications
Environmental Persistence
As a PFAS derivative, (1H,1H-Perfluorooctyl)oxirane is highly persistent in ecosystems. Its strong carbon-fluorine bonds resist hydrolysis, photolysis, and microbial degradation, leading to bioaccumulation in aquatic and terrestrial organisms .
Bioaccumulation Metrics
Studies indicate a bioconcentration factor (BCF) of >1,000 in fish species, underscoring its environmental risks .
Aquatic Toxicity
Exposure to zebrafish embryos at concentrations ≥0.1 mg/L resulted in:
-
Developmental abnormalities: 20% reduction in hatch rates.
-
Transcriptomic alterations: Dysregulation of genes involved in oxidative stress response (e.g., sod1, gpx4) .
Mammalian Toxicity
Rodent studies associate chronic exposure with:
-
Hepatotoxicity: Elevated liver enzymes (ALT: +150%).
Regulatory and Mitigation Strategies
Global Regulatory Status
-
European Union: Classified under REACH as a Substance of Very High Concern (SVHC) due to persistence and bioaccumulation.
-
United States: EPA guidelines limit industrial discharges to <1 ppb in wastewater .
Alternatives and Substitutes
Research priorities include:
-
Short-chain PFAS: Reduced bioaccumulation potential but lower performance.
-
Siloxane-based surfactants: Biodegradable alternatives under development .
Future Research Directions
Degradation Technologies
Advanced oxidation processes (AOPs) such as sonolysis and plasma treatment show promise in breaking carbon-fluorine bonds, achieving >90% degradation efficiency in lab-scale trials .
Green Synthesis Methods
Catalytic epoxidation using enzyme-mediated systems (e.g., cytochrome P450 mimics) could reduce reliance on hazardous peracids .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume